[1,2,4]Triazolo[4,3-b][1,2,4]triazin-3-amine
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Overview
Description
[1,2,4]Triazolo[4,3-b][1,2,4]triazin-3-amine is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, which includes fused triazole and triazine rings, contributes to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[4,3-b][1,2,4]triazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with cyanogen bromide, followed by cyclization to form the triazolotriazine ring system . Another approach includes the use of hydrazine derivatives and nitriles under acidic or basic conditions to achieve the desired cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-b][1,2,4]triazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolotriazine oxides, while reduction can produce triazolotriazine amines .
Scientific Research Applications
[1,2,4]Triazolo[4,3-b][1,2,4]triazin-3-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Materials Science: It is used in the development of energetic materials and explosives due to its high nitrogen content and stability.
Industrial Chemistry: The compound is utilized in the synthesis of various polymers and advanced materials.
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[4,3-b][1,2,4]triazin-3-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit key enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine: Another heterocyclic compound with similar structural features and applications.
[1,2,4]Triazolo[1,5-a][1,3,5]triazine: A related compound with a different ring fusion pattern and distinct chemical properties.
Uniqueness
[1,2,4]Triazolo[4,3-b][1,2,4]triazin-3-amine is unique due to its specific ring fusion and the resulting chemical properties.
Properties
CAS No. |
302818-58-2 |
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Molecular Formula |
C4H4N6 |
Molecular Weight |
136.12 g/mol |
IUPAC Name |
[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-amine |
InChI |
InChI=1S/C4H4N6/c5-3-8-9-4-6-1-2-7-10(3)4/h1-2H,(H2,5,8) |
InChI Key |
ORJGEJPJNBLZKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NN=C(N2N=C1)N |
Origin of Product |
United States |
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